![molecular formula C12H18N2O B1418807 (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol CAS No. 939986-40-0](/img/structure/B1418807.png)
(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol
Overview
Description
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material or intermediate in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are significant for designing drugs with potential pharmacological applications .
Pharmacological Applications
The piperidine moiety is a common feature in many FDA-approved drugs. As such, “(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol” could be utilized in the development of new pharmacological agents. Its derivatives may exhibit a range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Anticancer Research
Specific piperidine derivatives have shown promise as anticancer agents. This compound could be modified to target clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors, which are important in the treatment of certain types of cancer .
Antioxidant Properties
Naturally occurring piperidine-based compounds like Piperine exhibit potent antioxidant actions. Derivatives of “(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol” could be explored for their antioxidant capabilities, potentially contributing to the treatment of diseases caused by oxidative stress .
Anti-Tubercular Agents
The structure of this compound suggests potential utility in the design and synthesis of anti-tubercular agents. By creating novel derivatives, it could be possible to develop more effective treatments against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Safety and Hazards
In case of exposure, it is recommended to move the person to fresh air and give artificial respiration if not breathing. If breathing is difficult, give oxygen. Skin contact should be immediately flushed with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately .
properties
IUPAC Name |
[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12/h1-2,5-6,11,15H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDRBUMWAGCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671471 | |
Record name | {1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol | |
CAS RN |
939986-40-0 | |
Record name | {1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.